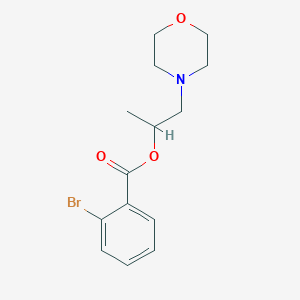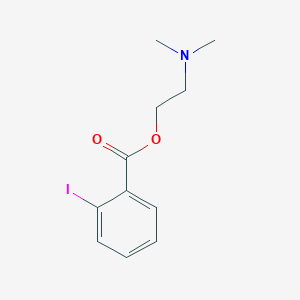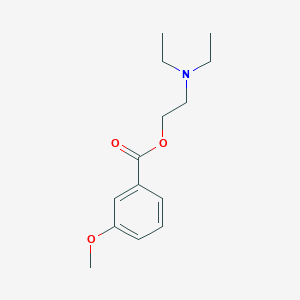
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretin hormones that stimulate insulin secretion. This results in increased insulin secretion and lower blood sugar levels. In addition to its medical use, DPP-4 inhibitors have also been studied for their potential applications in scientific research.
作用機序
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors work by inhibiting the enzyme 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and lower blood sugar levels. By inhibiting 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine, 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors increase the levels of these hormones, resulting in increased insulin secretion and lower blood sugar levels.
Biochemical and Physiological Effects:
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their effects on insulin secretion and blood sugar levels, they have also been shown to improve beta cell function, reduce inflammation, and improve endothelial function.
実験室実験の利点と制限
One advantage of using 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors in lab experiments is their specificity for 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine. This allows researchers to selectively inhibit 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine without affecting other enzymes or pathways. However, one limitation is that 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are a number of future directions for research on 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors. One area of interest is in the development of more selective and potent inhibitors. Another area of research is in the study of the long-term effects of 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors on beta cell function and glucose metabolism. Additionally, 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors may have potential applications in the treatment of other diseases such as cardiovascular disease and Alzheimer's disease.
合成法
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of a piperazine compound with a substituted phenylpropanoic acid. The resulting compound is then purified and tested for its 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitory activity.
科学的研究の応用
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors have been studied for their potential applications in a variety of scientific research areas. One area of interest is in the study of incretin hormones and their role in glucose homeostasis. 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors can be used to study the effects of these hormones on insulin secretion and glucose metabolism.
Another area of research is in the study of the mechanisms underlying type 2 diabetes. 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors can be used to investigate the role of 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine in the development of insulin resistance and beta cell dysfunction.
特性
分子式 |
C20H24N2O |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
1-(4-methylpiperazin-1-yl)-2,2-diphenylpropan-1-one |
InChI |
InChI=1S/C20H24N2O/c1-20(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19(23)22-15-13-21(2)14-16-22/h3-12H,13-16H2,1-2H3 |
InChIキー |
CVARLGHKNPUMND-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
正規SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)








